molecular formula C9H18N4 B2492398 [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1157106-96-1

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B2492398
CAS No.: 1157106-96-1
M. Wt: 182.271
InChI Key: UFLMFJYCHIDKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound of significant interest in scientific research, primarily serving as a versatile synthetic building block and a potential pharmacophore in medicinal chemistry. Its structure incorporates a 1-methyl-1H-pyrazole ring, a privileged scaffold in drug discovery known for its diverse biological activities . The molecule is further functionalized with a [2-(dimethylamino)ethyl]amine side chain, which can enhance solubility and provide a key coordination site for metal complexation. The primary research applications of this amine derivative are in the development of novel bioactive molecules. Pyrazole-based compounds are extensively investigated for their antimicrobial properties . Recent studies on novel 1-methyl-1H-pyrazol-5-amine derivatives have demonstrated potent antifungal activity against plant pathogens like Valsa mali and antibacterial activity against Pseudomonas syringae . Furthermore, the aminopyrazole scaffold is a cornerstone in anticancer research. It is a key structural component in molecules designed to inhibit various kinase enzymes, which are critical targets in oncology . The molecule serves as a crucial precursor for synthesizing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are a notable class of potent protein kinase inhibitors playing a critical role in targeted cancer therapy . In chemistry, this compound is valued as a building block for the synthesis of more complex molecules, including nitrogen-containing ligands for coordination chemistry . These ligands can form complexes with metal ions, which are then investigated for their catalytic activities in oxidation reactions or for their own potential biological activities . Handling and Usage: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-12(2)7-6-10-8-9-4-5-11-13(9)3/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLMFJYCHIDKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as palladium or other transition metals may also be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

It can be used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the ethyl or pyrazole groups. Key differences in molecular structure, physical properties, and applications are highlighted.

Structural and Molecular Comparison

Compound Name Substituent on Ethyl Group Pyrazole Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[Target Compound] Dimethylamino 5 C₉H₁₈N₄ 182.27 (calc.) High polarity, potential kinase modulation
[2-(3-Methoxyphenyl)ethyl] analog 3-Methoxyphenyl 5 C₁₄H₁₉N₃O 245.33 95% purity; aromatic substituent enhances lipophilicity
N-[2-(4-Fluorophenyl)ethyl] analog 4-Fluorophenyl 5 C₁₃H₁₆FN₃ Not reported Fluorine enhances metabolic stability
1-Ethyl-5-{[ethyl(methyl)amino]methyl} analog Ethyl(methyl)amino 3 C₉H₁₈N₄ 182.27 Predicted pKa 8.8; density 1.07 g/cm³
N-Ethyl-3-(pyridin-3-yl) analog Pyridin-3-yl 5 C₁₀H₁₅N₅ 205.26 (calc.) Pyridine moiety improves solubility

Key Findings

  • Substituent Effects on Reactivity: Alkylamino groups (e.g., dimethylamino) enhance polarity and aqueous solubility compared to aryl substituents (e.g., fluorophenyl or methoxyphenyl), which increase lipophilicity . suggests that dimethylamino-containing compounds exhibit moderate reactivity in polymerization reactions, whereas aromatic amines like ethyl 4-(dimethylamino) benzoate show higher reactivity in resin systems .
  • Biological Activity : Pyrazole derivatives with pyrimidine or imidazole substituents (e.g., AZD1480 in ) demonstrate potent kinase inhibition, suggesting that the pyrazole core in the target compound could be pharmacologically relevant if functionalized appropriately .
  • Physical Properties: Predicted pKa values for dimethylamino-substituted analogs (e.g., 8.8 ) align with the weakly basic nature of tertiary amines, influencing protonation states under physiological conditions.

Biological Activity

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, with the CAS number 1343278-42-1, is a compound of interest in medicinal chemistry due to its unique structural features that allow it to interact with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a dimethylaminoethyl group and a pyrazole moiety, which contribute to its reactivity and biological interactions. The chemical formula is C9H18N4C_9H_{18}N_4, and its structure can be represented as follows:

Structure  2 Dimethylamino ethyl 1 methyl 1H pyrazol 5 yl methyl amine\text{Structure }\text{ 2 Dimethylamino ethyl 1 methyl 1H pyrazol 5 yl methyl amine}

Synthesis

The synthesis typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable pyrazole derivative under conditions that may include heating and the use of solvents like ethanol or methanol. Catalysts such as palladium are often employed to enhance yields.

The biological activity of this compound is largely attributed to its ability to form stable interactions with various molecular targets:

  • Hydrogen Bonding : The dimethylamino group can engage in hydrogen bonding.
  • Electrostatic Interactions : The presence of charged groups facilitates electrostatic interactions.
  • π-π Stacking : The pyrazole ring can participate in π-π stacking with aromatic residues in proteins, influencing enzyme activity and receptor binding .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit a range of antimicrobial activities. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against human tumor cell lines. The results indicate promising anti-cancer activity, with IC50 values suggesting effective inhibition of cell proliferation at low concentrations. For example, related compounds have demonstrated IC50 values below 1 µM against specific tumor cells .

Leishmanicidal Activity

Emerging studies suggest potential leishmanicidal properties, particularly against Leishmania mexicana. Compounds within this class have shown significant activity with IC50 values comparable to established treatments like amphotericin B, indicating their potential as therapeutic agents for leishmaniasis .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

CompoundStructureActivity Profile
This compoundStructureAntimicrobial, Cytotoxic, Leishmanicidal
N,N-DimethylaminoethanolStructureLimited biological activity
2-(Dimethylamino)ethanolStructureLimited biological activity

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound inhibited tumor growth in vitro with significant selectivity for cancer cells over normal cells.
  • Leishmaniasis Treatment : Research highlighted the effectiveness of pyrazole derivatives against Leishmania species, showcasing their potential as new treatments for parasitic infections.
  • Antioxidant Properties : Although primarily focused on cytotoxicity, some studies also assessed the antioxidant capacities of related compounds, revealing moderate effects that could complement their therapeutic profiles .

Q & A

Q. What are the recommended synthetic routes for [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyrazole-based amines often involves multi-step alkylation or reductive amination. For example, a similar compound, N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine, was synthesized via sequential alkylation of pyrazole precursors under controlled pH and temperature . Key parameters for optimization include:

  • Catalyst selection : Use of Pd/C or Raney Ni for hydrogenation steps.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during amine coupling.
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) improves purity.

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Comprehensive characterization requires:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl groups at 1- and 3-positions of pyrazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C9_9H17_{17}N5_5 requires m/z 219.146).
  • HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H2_2O/MeCN) to assess purity (>95%).

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd_d) .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors.
  • Functional Studies : Cell-based assays (e.g., cAMP accumulation) to evaluate agonism/antagonism.

Example Workflow:

Target Selection : Prioritize GPCRs or kinases based on structural analogs (e.g., pyrazole derivatives targeting 5-HT receptors) .

Dose-Response Curves : Test concentrations from 1 nM to 100 μM to establish EC50_{50}/IC50_{50}.

Q. How can contradictions in reported bioactivity data be systematically resolved?

Methodological Answer: Contradictions often arise from variability in experimental conditions. To address this:

  • Standardized Assays : Adopt validated protocols (e.g., NIH’s NCATS guidelines) for reproducibility .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends.
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to calibrate results.

Q. What strategies are effective for comparative structure-activity relationship (SAR) studies with analogous pyrazole derivatives?

Methodological Answer:

  • Substituent Variation : Compare analogs with modified alkyl/aryl groups (e.g., 1,2-dimethylpropyl vs. phenyl substitutions) .
  • Computational Modeling : Use QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.